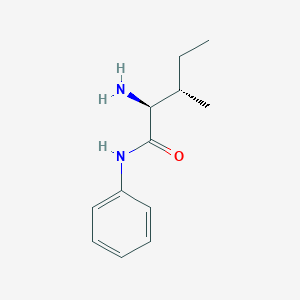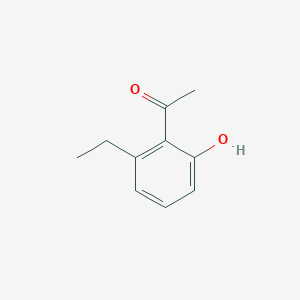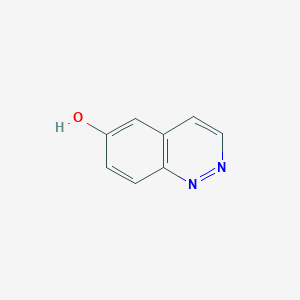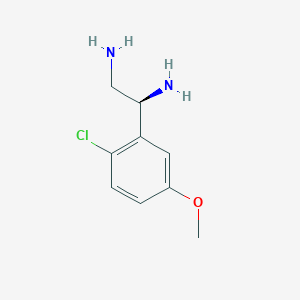
(1S)-1-(2-chloro-5-methoxyphenyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(2-chloro-5-methoxyphenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a chloro and methoxy substituent on a phenyl ring, along with an ethane-1,2-diamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2-chloro-5-methoxyphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as 2-chloro-5-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source under appropriate conditions.
Chiral Resolution: The resulting amine is subjected to chiral resolution to obtain the desired (1S) enantiomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chloro and methoxy groups on the phenyl ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents such as halogens, nucleophiles, and electrophiles under controlled conditions.
Major Products:
Oxidation Products: Oxidized derivatives such as ketones or carboxylic acids.
Reduction Products: Reduced forms like primary or secondary amines.
Substitution Products: Substituted phenyl derivatives with various functional groups.
Applications De Recherche Scientifique
(1S)-1-(2-chloro-5-methoxyphenyl)ethane-1,2-diamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (1S)-1-(2-chloro-5-methoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to desired therapeutic or biological effects.
Comparaison Avec Des Composés Similaires
(1R)-1-(2-chloro-5-methoxyphenyl)ethane-1,2-diamine: The enantiomer of the compound with different stereochemistry.
1-(2-chloro-5-methoxyphenyl)ethane-1,2-diamine: The racemic mixture containing both enantiomers.
1-(2-chloro-5-methoxyphenyl)ethane-1,2-diol: A related compound with a diol functional group instead of diamine.
Uniqueness: (1S)-1-(2-chloro-5-methoxyphenyl)ethane-1,2-diamine is unique due to its specific stereochemistry, which can result in distinct biological and chemical properties compared to its enantiomers and related compounds.
Propriétés
Formule moléculaire |
C9H13ClN2O |
|---|---|
Poids moléculaire |
200.66 g/mol |
Nom IUPAC |
(1S)-1-(2-chloro-5-methoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13ClN2O/c1-13-6-2-3-8(10)7(4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m1/s1 |
Clé InChI |
QRZMCTODTAUXFV-SECBINFHSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)Cl)[C@@H](CN)N |
SMILES canonique |
COC1=CC(=C(C=C1)Cl)C(CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


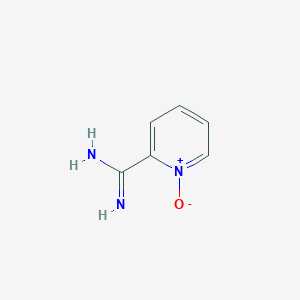
![6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13026769.png)
![1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hcl](/img/structure/B13026771.png)
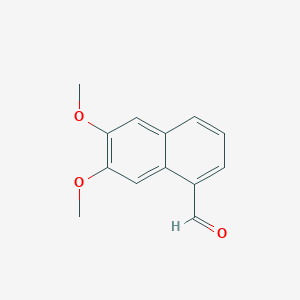

![(1S,4S,6R)-5-[(tert-butoxy)carbonyl]-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B13026789.png)

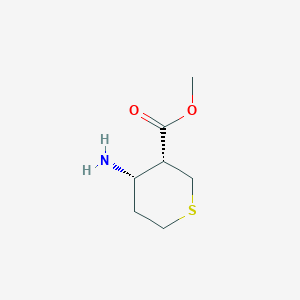
![8-Bromo-6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B13026816.png)

